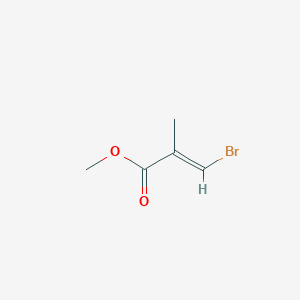

(E)-3-Bromo-2-methyl-acrylic acid methyl ester

Description

(E)-3-Bromo-2-methyl-acrylic acid methyl ester (CAS: N/A; molecular formula: C₆H₇BrO₂) is an α,β-unsaturated ester characterized by a bromine substituent at the β-position and a methyl ester group. The (E)-stereochemistry denotes the trans configuration of the double bond, which significantly influences its reactivity and physical properties. Its synthesis typically involves bromination of methyl acrylate derivatives or esterification of pre-brominated carboxylic acids, as evidenced by protocols involving methyl-3-bromopropiolate and 2-methylfuran .

Properties

IUPAC Name |

methyl (E)-3-bromo-2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2/c1-4(3-6)5(7)8-2/h3H,1-2H3/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKAHZMYDADHPE-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CBr)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\Br)/C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-3-Bromo-2-methyl-acrylic acid methyl ester can be synthesized through several methods. One common approach involves the bromination of 2-methyl-acrylic acid methyl ester using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures.

Another method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a bromo-substituted precursor is reacted with a suitable boronic acid derivative under mild conditions .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the bromination of 2-methyl-acrylic acid methyl ester in the presence of a brominating agent and a suitable catalyst. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-3-Bromo-2-methyl-acrylic acid methyl ester undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Addition Reactions: The double bond in the acrylic ester can participate in addition reactions with electrophiles like hydrogen halides or halogens.

Polymerization: The compound can undergo radical polymerization to form polymers with unique properties.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Addition: Hydrogen bromide or chlorine in the presence of a catalyst.

Polymerization: Radical initiators like AIBN or benzoyl peroxide.

Major Products Formed

Substitution: Products like 3-azido-2-methyl-acrylic acid methyl ester.

Addition: Products like 3-bromo-2-methyl-propanoic acid methyl ester.

Polymerization: Polymers with repeating units derived from the monomer.

Scientific Research Applications

(E)-3-Bromo-2-methyl-acrylic acid methyl ester has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.

Materials Science: Utilized in the preparation of polymers with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of (E)-3-Bromo-2-methyl-acrylic acid methyl ester depends on its reactivity with various molecular targets. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In addition reactions, the double bond reacts with electrophiles, resulting in the addition of new atoms or groups to the molecule. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the acrylic ester moiety.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, (E)-3-Bromo-2-methyl-acrylic acid methyl ester is compared below with structurally analogous brominated esters, acrylates, and methyl esters.

Table 1: Structural and Physical Properties Comparison

Research Findings and Industrial Relevance

Recent studies highlight its role in synthesizing bioactive molecules, such as brominated terpenoids and kinase inhibitors. Industrial applications remain niche compared to fatty acid methyl esters (e.g., biodiesel components), but its reactivity profile positions it as a valuable tool in medicinal chemistry .

Biological Activity

(E)-3-Bromo-2-methyl-acrylic acid methyl ester (CAS Number: 40053-01-8) is a compound with notable biological activity, particularly in the realm of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Molecular Formula : C₅H₇BrO₂

Molecular Weight : 179.012 g/mol

Structure : The compound features a bromo-substituted acrylic acid structure, which is crucial for its biological interactions.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, particularly in parasites such as Plasmodium falciparum. Its structural characteristics allow it to bind covalently to target enzymes like glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH), leading to irreversible inhibition and subsequent antimalarial effects .

- Antiparasitic Activity : Studies have demonstrated that derivatives of this compound possess potent antiparasitic properties against both chloroquine-sensitive and resistant strains of P. falciparum, with IC50 values lower than 1 μM .

- Multitarget Mechanism : The biological activity is correlated with its ability to interact with multiple targets within the parasite's metabolic pathways, enhancing its efficacy as a potential antimalarial agent .

Biological Activity Data Table

| Activity Type | Target Organism/Enzyme | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Antimalarial | Plasmodium falciparum | < 1 | Irreversible inhibition of PfGAPDH |

| Enzyme Inhibition | PfGAPDH | < 1 | Covalent binding |

| Cytotoxicity | MDR Cells | Variable | Selective cytotoxicity |

Case Study 1: Antimalarial Efficacy

In a study focusing on the synthesis and evaluation of various analogs of this compound, researchers found that specific derivatives exhibited enhanced antimalarial activity. The most potent analogs were able to achieve significant inhibition of PfGAPDH, highlighting the importance of structural modifications in enhancing biological activity .

Case Study 2: Multidrug Resistance Reversal

Another study investigated the potential of this compound and its derivatives to reverse multidrug resistance (MDR) in cancer cells. The results indicated that some compounds selectively induced cytotoxicity in MDR cells without affecting parental cell lines, suggesting a promising avenue for developing new cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.